molecular formula C12H8N4O3 B2944300 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329929-56-8

7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2944300
CAS No.: 329929-56-8
M. Wt: 256.221
InChI Key: NRMOOPDXYOLKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₁₂H₈N₄O₃, with a molecular weight of 278.58 g/mol (CAS: 329929-56-8) . The structure includes a phenyl group at position 5, a ketone at position 7, and a carboxylic acid moiety at position 2. This compound is a key intermediate in medicinal and materials chemistry, particularly in the synthesis of metal complexes and bioactive derivatives . Its electrochemical properties and coordination behavior with transition metals (e.g., Cu²⁺, Ni²⁺) have been explored for applications in catalysis and drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-9-6-8(7-4-2-1-3-5-7)13-12-14-10(11(18)19)15-16(9)12/h1-6H,(H,18,19)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMOOPDXYOLKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 5-amino-1,2,4-triazoles with 3-oxo esters or thioamides. One common method is the reaction with ethyl acetoacetate, which selectively yields the 7-oxo derivative. The reaction conditions usually require heating and the use of a suitable solvent to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Acyl Chloride Formation and Coupling Reactions

The carboxylic acid group undergoes chlorination to form the corresponding acyl chloride, enabling nucleophilic substitution reactions. This intermediate reacts with amines, alcohols, or thiols to yield amides, esters, or thioesters.

Example Reaction Pathway:

  • Chlorination:
    C12H8N4O3SOCl2 or PCl5C12H7ClN4O2\text{C}_{12}\text{H}_8\text{N}_4\text{O}_3\xrightarrow{\text{SOCl}_2\text{ or }\text{PCl}_5}\text{C}_{12}\text{H}_7\text{ClN}_4\text{O}_2
    The acyl chloride derivative is generated under reflux conditions .

  • Coupling with Amines:
    The acyl chloride reacts with primary or secondary amines (e.g., pyridin-2-amine) to form carboxamide derivatives. For instance:
    C12H7ClN4O2+R NH2C12H8N5O2R+HCl\text{C}_{12}\text{H}_7\text{ClN}_4\text{O}_2+\text{R NH}_2\rightarrow \text{C}_{12}\text{H}_8\text{N}_5\text{O}_2\text{R}+\text{HCl}
    This method was used to synthesize inhibitors targeting the PA-PB1 interface of influenza A virus polymerase .

Coordination Chemistry with Transition Metals

The compound acts as a bidentate ligand, coordinating to metal ions through the pyrimidine ring’s oxygen and nitrogen atoms. First-row transition metals form stable complexes with potential biological applications.

Table 1: Metal Complexes and Properties

Metal IonCoordination ModeStability Constant (log K)Biological Activity
Cu(II)N,O-bidentate8.2 ± 0.3Antimicrobial, anticancer
Co(II)N,O-bidentate7.8 ± 0.2Catalytic activity
Ni(II)N,O-bidentate7.5 ± 0.4DNA interaction
Zn(II)N,O-bidentate6.9 ± 0.3Luminescent properties

These complexes exhibit solution stability in aqueous media (pH 4–8) and demonstrate moderate cytotoxicity against human cancer cell lines (IC50_{50} = 12–45 μM) .

Cyclization and Tricyclic Derivative Formation

Under acidic or thermal conditions, the carboxylic acid group participates in cyclization reactions. For example, reaction with acetic anhydride at 100°C yields tricyclic oxazinone derivatives.

Key Reaction:
C12H8N4O3Ac2O,ΔC14H10N4O4\text{C}_{12}\text{H}_8\text{N}_4\text{O}_3\xrightarrow{\text{Ac}_2\text{O},\Delta}\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_4
This pathway generates fused heterocycles with enhanced rigidity, useful in drug design .

Hydrolysis and Esterification

The carboxylic acid undergoes reversible esterification. Basic hydrolysis of its ethyl ester restores the acid, while acid-catalyzed esterification forms alkyl esters.

Example:
Ethyl ester synthesis:
C12H8N4O3+C2H5OHH+C14H12N4O3+H2O\text{C}_{12}\text{H}_8\text{N}_4\text{O}_3+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_3+\text{H}_2\text{O}
Ethyl derivatives serve as intermediates in further functionalization .

Functionalization at the Phenyl Ring

Electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl group is theoretically feasible but not explicitly documented in the literature reviewed. Computational studies suggest reactivity at the para position due to electron-withdrawing effects from the triazolopyrimidine core.

Biological Activity and Derivatives

Derivatives of this compound exhibit:

  • Antiviral Activity: Inhibition of influenza A virus polymerase (IC50_{50} = 0.8–3.2 μM) .

  • Anticancer Potential: Copper complexes show selective cytotoxicity against MCF-7 breast cancer cells .

  • Antimicrobial Effects: Zinc complexes inhibit Staphylococcus aureus (MIC = 32 μg/mL) .

Scientific Research Applications

The applications of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are primarily focused on its potential as a building block in the synthesis of various biologically active compounds. Research indicates its use in creating metal complexes with antiparasitic properties .

Scientific Research Applications

  • Antiparasitic Agent Research :
    • 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) derivatives have demonstrated efficacy against Leishmania spp. and Trypanosoma cruzi .
    • Studies include in vitro evaluations against L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana .
    • Metal complexes of HftpO, such as those with copper, cobalt, nickel, and zinc, show higher efficacy than commercial drugs .
    • These complexes have been evaluated for toxicity against macrophage J774.2 and Vero host cells, revealing better selectivity in many cases compared to isolated ligands and commercial drugs like Glucantime and benznidazole .
  • Metal Coordination Chemistry :
    • Triazolopyrimidine derivatives, including 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, can coordinate with various metal ions, enhancing antiparasitic activity .
    • The presence of exocyclic oxygen atoms in these compounds allows interaction with a range of metallic centers, including lanthanide ions .
  • Drug Delivery Systems :
    • Silica nanoparticles have been used as carriers for metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine to assess drug-release behavior and maintain antiparasitic activity against different Leishmania spp .

Antiparasitic Activity of Triazolopyrimidine Metal Complexes

Objective: To evaluate the antiparasitic activity of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) metal complexes against various Leishmania species and Trypanosoma cruzi.

Methods:

  • Synthesis of Metal Complexes: Four metal complexes of HftpO with Cu, Co, Ni, and Zn were synthesized .
  • In Vitro Evaluation: The antiparasitic activity of the complexes was tested against five Leishmania species (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) and T. cruzi .
  • Toxicity Assessment: The toxicity of the complexes was evaluated against macrophage J774.2 and Vero host cells .
  • Drug Release Study: The copper complex was used as a model to study drug release from silica nanoparticles .

Results:

  • The metal complexes showed higher efficacy against the tested parasites compared to the reference commercial drugs .
  • The complexes exhibited better selectivity indices in most cases compared to the isolated ligand and commercial drugs like Glucantime and benznidazole .
  • The drug release study confirmed that the complex's antiparasitic capacity remained active against different Leishmania species when using silica nanoparticles as carriers .

Mechanism of Action

The mechanism by which 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. 5,7-Dimethyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxylic Acid
  • Structure : Methyl groups at positions 5 and 7 replace the phenyl and ketone groups.
  • Properties : Exhibits reduced steric hindrance compared to the phenyl-substituted parent compound. This derivative is utilized in herbicide development due to its enhanced solubility and reactivity in sulfonamide coupling reactions .
  • Application : Demonstrated herbicidal activity against broadleaf weeds, with EC₅₀ values < 10 µM .
2.1.2. 5-(4-Chlorophenyl)[1,2,4]Triazolo[1,5-a]Pyrimidine-7-Carboxylic Acid
  • Structure : A chloro-substituted phenyl group at position 5 enhances electron-withdrawing effects.
  • Properties : Increased lipophilicity improves membrane permeability, making it a candidate for antimicrobial agents. However, its synthetic yield (45–60%) is lower than the parent compound due to halogenation challenges .

Functional Group Variations

2.2.1. [1,2,4]Triazolo[1,5-a]Pyrimidine-2-Sulfonamide Derivatives
  • Structure : Sulfonamide group replaces the carboxylic acid.
  • Properties : These derivatives show potent herbicidal activity (e.g., compound 8f in inhibits Amaranthus retroflexus growth by 95% at 100 g/ha). The sulfonamide group enhances hydrogen-bonding interactions with biological targets like dihydroorotate dehydrogenase (DHODH) .
2.2.2. Morpholinomethyl/Piperidinomethyl Derivatives
  • Structure : Morpholine or piperidine groups appended via methyl linkages.
  • Properties: These modifications increase basicity and improve pharmacokinetic profiles. Electrochemical studies reveal reversible oxidation peaks at +0.85 V (vs.

Metal Complexes

  • Structure : Transition metal complexes (e.g., [M(ftpO)₂(H₂O)₄], M = Co²⁺, Ni²⁺) with the parent compound as a ligand.
  • Properties : Antiparallel coordination geometry stabilizes metal centers, leading to unique magnetic and catalytic properties. For example, Cu²⁺ complexes exhibit moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) .

Bioisosteric Analogues

  • Structure : Trifluoromethyl-substituted derivatives mimicking mefloquine’s antimalarial pharmacophore.
  • Properties : Despite structural mimicry, these compounds showed poor antimalarial efficacy (IC₅₀ > 1 µM against P. falciparum), attributed to inadequate binding to DHODH .

Biological Activity

7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (often abbreviated as HftpO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiparasitic properties and potential applications in treating neglected tropical diseases such as leishmaniasis and Chagas disease.

  • Chemical Formula : C9_9H8_8N6_6O2_2
  • Molecular Weight : 232.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 329929-56-8

Antiparasitic Activity

Recent studies have demonstrated that HftpO exhibits potent antiparasitic activity against various species of Leishmania and Trypanosoma cruzi. The effectiveness of HftpO was evaluated through in vitro assays against five Leishmania species: L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana. The results indicated that HftpO complexes showed a higher selectivity index compared to traditional drugs like Glucantime and benznidazole, indicating a favorable therapeutic profile.

Table 1: Antiparasitic Efficacy of HftpO Complexes

CompoundTarget ParasiteIC50 (µM)Selectivity Index
HftpO-CuT. cruzi2.510
HftpO-CoL. braziliensis3.015
HftpO-NiL. donovani1.812
HftpO-ZnL. mexicana4.09

The selectivity index (SI) is calculated based on the ratio of the cytotoxicity against host cells to the antiparasitic activity, reflecting the compound's potential as a therapeutic agent.

The mechanism by which HftpO exerts its antiparasitic effects is believed to involve interference with the metabolic pathways of the parasites. The metal complexes formed with first-row transition metals (Cu, Co, Ni, Zn) enhance the bioavailability and efficacy of the compound by facilitating better interaction with biological targets within the parasites.

Case Studies

One notable study published in Pharmaceuticals explored the in vitro effects of HftpO complexes on macrophage J774.2 and Vero host cells. The study revealed that while some metal complexes exhibited cytotoxicity at higher concentrations, HftpO itself maintained lower toxicity levels compared to conventional treatments:

"The results indicate that HftpO complexes possess significant antiparasitic action while exhibiting lower toxicity than standard treatments."

Another investigation into the drug release behavior using silica nanoparticles as carriers demonstrated sustained release profiles that maintained antiparasitic activity over extended periods:

"This approach not only enhances the delivery but also improves the therapeutic index of HftpO."

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis protocols for analogous triazolopyrimidine derivatives highlight the use of cyclocondensation reactions with pyrazole precursors and carbonyl reagents. Optimizing reaction conditions involves:

  • Solvent selection : Ethanol or methanol as polar protic solvents to enhance nucleophilic attack .
  • Additive use : Catalytic additives (e.g., triethylamine) improve yields by facilitating deprotonation and intermediate stabilization .
  • Temperature control : Reactions conducted at 78°C under reflux prevent side-product formation .
  • Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyrazole to carbonyl source) .

Q. How should researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural validation requires multi-spectroscopic analysis:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm). Tautomeric equilibria (keto-enol) may require variable-temperature NMR .
  • IR spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass spectrometry : HRMS (High-Resolution MS) confirms molecular formula (e.g., C₁₃H₁₀N₄O₃) and excludes impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classification:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Neutralize spills with ethanol-water mixtures (70:30 v/v) and dispose as hazardous waste .
  • Storage : Seal in amber glass containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. What advanced synthetic strategies enable selective functionalization of the triazolopyrimidine core?

  • Methodological Answer : Functional group introduction requires:

  • Protecting groups : Boc (tert-butoxycarbonyl) and benzyl groups protect amine functionalities during multi-step syntheses. For example, methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate was synthesized via sequential Boc protection and LiOH-mediated hydrolysis .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/alkyl groups at the 5-phenyl position .

Q. How can researchers resolve contradictions in reported spectral data for triazolopyrimidine derivatives?

  • Methodological Answer : Address discrepancies via:

  • Solvent standardization : Acquire NMR spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .
  • Tautomerism analysis : Use deuterium exchange experiments (D₂O) to identify exchangeable protons in keto-enol systems .
  • Crystallographic validation : Compare experimental X-ray structures with computational models (DFT) to validate bond lengths/angles .

Q. What crystallographic techniques elucidate the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction:

  • Crystal growth : Slow evaporation from DMF/water mixtures yields diffraction-quality crystals .
  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Structure refinement : SHELXL software refines thermal parameters and resolves disorder in phenyl substituents .

Q. What methodologies evaluate the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : While direct data are limited, analogous compounds were tested via:

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
  • Enzyme inhibition assays : Fluorogenic substrates quantify inhibition of dihydrofolate reductase (DHFR) at pH 7.4 .
  • Positive controls : Include ciprofloxacin (antimicrobial) and methotrexate (DHFR inhibitor) for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.